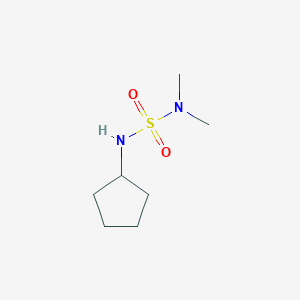![molecular formula C14H8ClN5 B7561049 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2012 by researchers at GlaxoSmithKline (GSK) as a potent and selective inhibitor of the histone demethylase JMJD3. Since then, GSK-J4 has been extensively studied for its potential applications in various fields, including cancer research, immunology, and epigenetics.
Wirkmechanismus
The mechanism of action of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile involves the inhibition of JMJD3, which is a histone demethylase that catalyzes the removal of methyl groups from lysine 27 of histone H3 (H3K27). By inhibiting JMJD3, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile can prevent the demethylation of H3K27, which leads to the upregulation or downregulation of target genes.
Biochemical and physiological effects:
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to have a wide range of biochemical and physiological effects, depending on the specific biological system and target genes involved. In cancer research, for example, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to inhibit the growth and proliferation of cancer cells by upregulating the expression of tumor suppressor genes and downregulating the expression of oncogenes. In immunology, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to modulate the differentiation and function of immune cells, including T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile is its potency and selectivity for JMJD3, which makes it a valuable tool for investigating the role of JMJD3 in various biological processes. However, like any other small molecule inhibitor, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has certain limitations, including its potential off-target effects and toxicity. Therefore, it is important to use 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile in a careful and controlled manner, and to validate the results using complementary approaches.
Zukünftige Richtungen
There are several future directions for the use of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile in scientific research. One potential application is in the development of novel cancer therapies, based on the modulation of JMJD3 activity. Another potential application is in the study of epigenetic regulation and gene expression in various biological processes, including development and differentiation. Finally, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile could also be used as a tool for investigating the molecular mechanisms underlying various diseases, including autoimmune disorders and neurological disorders.
Synthesemethoden
The synthesis of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile involves several steps, including the preparation of 2-chloro-3-pyridinecarboxaldehyde, the formation of the triazole ring, and the coupling of the benzonitrile moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to be a potent and selective inhibitor of JMJD3, a histone demethylase that plays a critical role in the regulation of gene expression. By inhibiting JMJD3, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile can modulate the expression of genes involved in various biological processes, including inflammation, cell differentiation, and cell proliferation. As a result, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been widely used in scientific research to investigate the role of JMJD3 in various diseases and biological processes.
Eigenschaften
IUPAC Name |
3-[4-(2-chloropyridin-3-yl)triazol-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN5/c15-14-12(5-2-6-17-14)13-9-20(19-18-13)11-4-1-3-10(7-11)8-16/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNOXGYHLSYKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)C3=C(N=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(cyclopropylmethyl)-N~5~-(3-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7560975.png)
![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)


![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)

![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561018.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)


